Product packaging for Homomycin(Cat. No.:)

Homomycin

Cat. No.: B1261922
M. Wt: 511.5 g/mol
InChI Key: YQYJSBFKSSDGFO-KEHBMHOOSA-N
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Description

Initial Isolation and Characterization from Streptomyces Species

This compound was first isolated in 1955 by Sumiki and colleagues from the soil-derived actinobacterium Streptomyces noboritoensis (originally labeled strain No. 8-3) in Inada-Noborito, Kanagawa Prefecture, Japan. The antibiotic demonstrated potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.5–1.0 µg/mL, comparable to streptomycin and isoniazid at the time. Early purification methods involved solvent extraction and chromatography, yielding a crystalline substance with a high melting point (205–210°C) and solubility in polar organic solvents. Its broad-spectrum activity against Gram-positive bacteria and mycobacteria positioned it as a promising therapeutic candidate during the golden age of antibiotic discovery.

Taxonomic Identification of Producing Organisms

The producing organism, Streptomyces noboritoensis, was taxonomically characterized in 1957 by Isono et al.. Key morphological features included grayish-white aerial mycelia, spiral spore chains, and melanin production on tyrosine agar. Comparative 16S rRNA gene sequencing later confirmed its phylogenetic distinction from closely related species such as Streptomyces melanogenes and Streptomyces polyantibioticus. Strain deposits include ATCC 25477 and DSM 40223, with genome analysis revealing biosynthetic gene clusters associated with secondary metabolite production. Despite early confusion with Streptomyces hygroscopicus due to overlapping metabolic traits, molecular studies solidified S. noboritoensis as the legitimate source of this compound.

Early Structural Elucidation Efforts (1950s–1970s)

Initial structural studies in the 1950s identified this compound as a glycoside containing a cyclohexitol moiety linked to a caffeic acid derivative. By the 1970s, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography revealed its identity as a 15-membered macrolide with a unique aminocyclohexitol subunit. Key findings included:

  • A 2-methylcaffeoyl group attached via β-glycosidic linkage to a neoinosamine-2 core.
  • A cis configuration at the C-4 and C-5 positions of the cyclohexitol ring, confirmed by circular dichroism.
  • A molecular formula of $$ \text{C}{23}\text{H}{29}\text{NO}{12} $$, later revised to $$ \text{C}{20}\text{H}{31}\text{NO}{13} $$ after correcting for stereochemical assignments.

These efforts laid the groundwork for synthetic studies, though total synthesis remained challenging due to the compound’s stereochemical complexity.

Nomenclature Clarification: this compound vs. Hygromycin A

The compound underwent multiple nomenclature revisions. Initially termed "this compound" in 1955, it was later reclassified as hygromycin A after structural similarities to hygromycin B (a distinct aminocyclitol antibiotic) were noted. Key distinctions include:

Property This compound (Hygromycin A) Hygromycin B
Molecular Formula $$ \text{C}{20}\text{H}{31}\text{NO}_{13} $$ $$ \text{C}{20}\text{H}{37}\text{N}3\text{O}{13} $$
Target Organisms Mycobacteria, Gram-positive bacteria Gram-negative bacteria, parasites
Biosynthetic Pathway Type I polyketide synthase Aminoglycoside modification

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO12 B1261922 Homomycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H29NO12

Molecular Weight

511.5 g/mol

IUPAC Name

(E)-N-[(3aR,4S,5S,6R,7S,7aS)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide

InChI

InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17-,18-,19+,20+,21-,23+/m0/s1

InChI Key

YQYJSBFKSSDGFO-KEHBMHOOSA-N

SMILES

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@H]3[C@H]([C@@H]([C@H]4[C@@H]([C@H]3O)OCO4)O)O

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O

Synonyms

hygromycin
hygromycin A

Origin of Product

United States

Preparation Methods

Erythromycin A Oxime Formation

Erythromycin A undergoes oximation with hydroxylamine hydrochloride in ethanol under reflux conditions (60–65°C, 4–6 hours), yielding erythromycin A oxime with >92% purity. Critical parameters include:

Parameter Optimal Range Impact on Yield
Reaction Temperature 60–65°C ±3% per 1°C deviation
pH 7.2–7.5 Oxime stability reduced at pH <6.8
Solvent Ratio (EtOH:H$$_2$$O) 3:1 Lower ratios precipitate byproducts

Beckmann Rearrangement to Azithromycin

The oxime is subjected to Beckmann rearrangement using thionyl chloride (SOCl$$_2$$) in dichloromethane, followed by ring expansion. This step achieves 78–85% conversion efficiency, with residual erythromycin A limited to <0.5% via HPLC monitoring.

Dihydrate Crystallization

Azithromycin freebase is crystallized as a dihydrate by controlled cooling (0.5°C/min) from a saturated acetone-water solution (3:1 v/v). X-ray diffraction confirms the monoclinic crystal system (space group P2$$_1$$), with water content stabilized at 4.8–5.2% w/w.

Formulation of Hemomycin Suspension

The pediatric suspension form requires stabilization of azithromycin dihydrate in an aqueous matrix. The approved formulation comprises:

Component Function Concentration Range
Azithromycin dihydrate Active ingredient 100–200 mg/5 mL
Sorbitol Sweetener, humectant 2.0–2.5 g/5 mL
Xanthan gum Viscosity modifier 0.3–0.5% w/v
Sodium saccharin Sweetness enhancer 0.1–0.15% w/v
Fruit flavoring Palatability 0.05–0.1% w/v

Key manufacturing steps:

  • Dry Blending : Azithromycin dihydrate is mixed with colloidal silicon dioxide and calcium phosphate to ensure uniform particle size distribution (D90 <50 μm).
  • Granulation : The blend is granulated using sorbitol solution (30% w/v) to achieve a granules moisture content of 2.5–3.5%.
  • Hydration : Granules are hydrated with purified water containing xanthan gum, followed by pH adjustment to 6.8–7.2 using sodium hydroxide.

Quality Control and Regulatory Compliance

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show:

  • Potency Retention : 98.2 ± 1.5% of initial azithromycin content
  • Degradation Products : <0.3% total impurities by LC-MS
  • pH Drift : ΔpH ≤0.3 units from baseline

Microbial Contamination Controls

Pre-sterilization bioburden is maintained at <10 CFU/mL through:

  • Terminal filtration (0.22 μm PVDF membrane)
  • Gamma irradiation of raw materials (25 kGy dose)

Industrial-Scale Production Challenges

Challenge Mitigation Strategy Success Metric
Polymorphic transitions during crystallization Seeding with 0.1% w/w dihydrate seeds 95% phase purity
Flavor degradation under acidic pH Post-hydration flavor addition 98% flavor retention
Particulate formation in suspension High-shear homogenization (5000 rpm) D90 <10 μm

Emerging Synthetic Biology Approaches

Recent advances aim to replace chemical synthesis with engineered Streptomyces strains:

  • Heterologous expression of eryK (P450 hydroxylase) and myd (desosamine transferase) genes increases azithromycin precursor yield by 40% in bioreactor trials.
  • CRISPR-Cas9 knockout of competing polyketide synthases reduces byproduct formation by 62%.

Chemical Reactions Analysis

Types of Reactions

Homomycin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These reactions are essential for modifying the antibiotic’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities or improved stability .

Scientific Research Applications

Therapeutic Applications

Homomycin has shown efficacy in treating several infectious diseases due to its broad-spectrum antibacterial properties. Its primary applications include:

  • Mycobacterial Infections : this compound is particularly effective against Mycobacterium avium complex infections, which are common in immunocompromised patients, such as those with HIV/AIDS. Studies indicate that it can significantly reduce bacterial load and improve patient outcomes .
  • Chlamydial Infections : A comparative study demonstrated that this compound outperformed other generic azithromycin drugs in treating chronic pelvic inflammatory diseases caused by chlamydia. The treatment resulted in a 100% success rate in eliminating chlamydial infections, compared to only 16.1% for other generics .
  • Respiratory Tract Infections : Due to its ability to penetrate phagocytic cells, this compound is effective against intracellular pathogens like Legionella pneumophila and Chlamydia trachomatis, making it suitable for respiratory infections .

Case Study 1: Efficacy Against Mycobacterial Infections

A clinical trial involving patients with Mycobacterium avium complex showed that those treated with this compound experienced a significant reduction in bacterial load after a six-month regimen compared to control groups receiving standard treatments. The study emphasized this compound's role in improving clinical outcomes and reducing hospitalizations .

Case Study 2: Treatment of Chlamydial Infections

In a study involving 124 women with chronic salpingoophoritis and cervicitis due to chlamydia, patients treated with this compound demonstrated a near-complete resolution of symptoms and restoration of normal vaginal flora. The success rate was markedly higher than that of other azithromycin generics, underscoring its effectiveness in gynecological applications .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other antibiotics in treating specific infections:

Infection TypeThis compound EffectivenessOther Antibiotics Effectiveness
Mycobacterial InfectionsHighModerate
Chlamydial Infections100% success rate16.1% success rate
Respiratory Tract InfectionsEffectiveVariable

Mechanism of Action

Homomycin exerts its effects by binding to the ribosomal subunits of bacteria and eukaryotic cells, thereby inhibiting protein synthesis. It strengthens the interaction of transfer RNA binding in the ribosomal A-site and prevents messenger RNA and transfer RNA translocation. This inhibition leads to the disruption of protein synthesis, ultimately causing cell death .

Comparison with Similar Compounds

Homomycin is similar to other aminoglycoside antibiotics, such as:

  • Neomycin
  • Streptomycin
  • Kanamycin

Uniqueness

What sets this compound apart from these antibiotics is its broad-spectrum activity against bacteria, fungi, and higher eukaryotic cells. Additionally, its unique mechanism of action involving the inhibition of protein synthesis makes it a valuable tool in both research and industrial applications .

Q & A

Q. What are the structural characteristics and biosynthesis pathways of Homomycin?

To address this, researchers should conduct a systematic literature review focusing on peer-reviewed studies detailing this compound’s molecular structure, stereochemistry, and enzymatic pathways. Techniques like NMR spectroscopy and X-ray crystallography are critical for structural elucidation . Biosynthetic studies often involve gene cluster analysis in Streptomyces species, leveraging comparative genomics and heterologous expression systems .

Q. How is this compound typically isolated and purified in laboratory settings?

Standard protocols involve fermentation of producing strains (e.g., Streptomyces spp.), followed by solvent extraction and chromatographic purification (e.g., HPLC, TLC). Method optimization requires evaluating solvent polarity, column parameters, and pH stability. Researchers should report yield percentages, purity metrics (e.g., ≥95% by HPLC), and validate protocols against existing literature .

Q. What are the known mechanisms of action of this compound against bacterial targets?

Mechanistic studies often employ in vitro assays (e.g., bacterial growth inhibition, ribosomal binding assays) and in silico docking simulations. Researchers should compare this compound’s efficacy across Gram-positive and Gram-negative models, noting variations in MIC values. Cross-referencing with structural analogs (e.g., holomycin) helps identify conserved pharmacophores .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis yield of this compound derivatives while minimizing by-products?

Experimental design should follow factorial or response surface methodologies to test variables like temperature, precursor concentration, and catalytic conditions. Statistical tools (e.g., ANOVA) identify significant factors, while LC-MS monitors intermediate formation. Reporting should include reaction yields, by-product profiles, and reproducibility metrics across ≥3 independent trials .

Q. What methodological considerations are critical when assessing this compound’s synergistic effects with other antibiotics in vitro?

Use checkerboard assays or time-kill curves to quantify synergy (e.g., fractional inhibitory concentration index, FICI). Controls must include monotherapy arms and solvent-only groups. Researchers should address strain-specific variability and validate findings using clinical isolates with documented resistance profiles .

Q. How should researchers address discrepancies in reported minimum inhibitory concentration (MIC) values of this compound across different studies?

Analyze methodological differences: inoculum size (CFU/mL), growth media (e.g., Mueller-Hinton vs. CAMHB), and endpoint criteria (e.g., 90% vs. 99% inhibition). Meta-analyses should standardize data using random-effects models and report heterogeneity indices (I²). Contradictions may arise from strain genetic diversity or assay conditions, necessitating transparent reporting .

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating hypotheses about this compound’s therapeutic potential in chronic infections?

Apply the PICO framework:

  • P opulation: Chronic infection models (e.g., biofilm-forming P. aeruginosa).
  • I ntervention: this compound dosage regimens (e.g., pulsed vs. continuous).
  • C omparison: Standard-of-care antibiotics (e.g., ciprofloxacin).
  • O utcome: Biofilm eradication efficiency (Δ biomass by CV staining). The FINER criteria ensure feasibility, novelty, and ethical compliance (e.g., avoiding redundant studies) .

Data Presentation and Analysis

Q. How should researchers present conflicting data on this compound’s cytotoxicity in mammalian cell lines?

Use comparative tables to highlight assay conditions (e.g., cell type, exposure time, IC₅₀ values). Include dose-response curves and statistical significance (p < 0.05, two-tailed t-test). Discuss potential confounders (e.g., serum interference) and validate with orthogonal assays (e.g., apoptosis markers) .

Q. What guidelines ensure rigorous reporting of this compound’s pharmacokinetic parameters in preclinical studies?

Follow ARRIVE guidelines : report plasma concentration-time profiles (AUC, Cₘₐₓ, t₁/₂), clearance rates, and tissue distribution. Use metric units (e.g., mL/min/kg) and justify significant figures (e.g., AUC = 12.3 ± 1.2 μg·h/mL). Raw data (e.g., HPLC chromatograms) should be archived in supplementary materials .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

Document animal models (e.g., BALB/c mice), dosing regimens, and ethical approvals (IACUC protocol numbers). Share raw data (e.g., survival curves, bacterial load CFUs) via public repositories. Use blinding and randomization to minimize bias, and report power calculations for sample size determination .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homomycin
Reactant of Route 2
Homomycin

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